molecular formula C12H9ClN4S B2999787 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole CAS No. 133767-51-8

1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole

Cat. No. B2999787
CAS RN: 133767-51-8
M. Wt: 276.74
InChI Key: FOTPNNGDWGHZIM-UHFFFAOYSA-N
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Description

This compound is a triazole derivative . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles are synthesized through a variety of methods. One common method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method is known for its high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can act as ligands to form coordination complexes with transition metal ions . They also show reactivity towards electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Triazoles are heterocyclic compounds that are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are stable against metabolic degradation .

Scientific Research Applications

Antifungal Applications

The compound has been identified for its potential antifungal applications. A study highlighted its pharmacologically relevant physicochemical properties, including solubility in different solvents and its preference for lipophilic delivery pathways in biological media, suggesting its use in antifungal therapies (Volkova, Levshin, & Perlovich, 2020).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of related compounds. For instance, isostructural compounds with modifications at the chlorophenyl and fluorophenyl positions have been synthesized, and their crystalline structures determined, providing insight into the molecular configuration and potential modifications for enhanced activity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Corrosion Inhibition

Another area of application is corrosion inhibition. A derivative of the 1,2,4-triazole class showed high efficiency in inhibiting corrosion of mild steel in acidic media, revealing its potential for industrial applications in protecting metals from corrosion (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Antibacterial and Antifungal Screening

The compound's framework has been utilized in synthesizing derivatives with notable antibacterial and antifungal activities. Studies show that modifications of this compound result in substances with moderate activity against pathogens such as Bacillus Subtilis and Escherichia Coli, pointing to its potential in developing new antimicrobial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Synthesis of Energetic Salts

Furthermore, the compound has been investigated in the synthesis of energetic salts. These salts exhibit good thermal stability and relatively high density, making them of interest for applications in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit multidirectional biological activity . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, they can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy . For instance, the ability of a compound to form hydrogen bonds can improve its pharmacokinetic properties .

Result of Action

It’s known that 1,2,4-triazole derivatives can have a wide range of biological effects due to their ability to interact with multiple targets . For example, they have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

It’s known that various internal and external factors can influence the action of a compound, including genetics, viruses, drugs, diet, and smoking . These factors can cause abnormal cell proliferation, leading to the development of various diseases .

Future Directions

The development of more effective and potent triazole derivatives is one of the most clinical challenges in modern medicinal chemistry . Future research could focus on the synthesis and study of their antimicrobial, antioxidant and antiviral potential . The discovery and development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a future direction .

properties

IUPAC Name

4-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c13-10-3-1-9(2-4-10)11-6-18-12(16-11)5-17-8-14-7-15-17/h1-4,6-8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTPNNGDWGHZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole

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